1,2,2-Trimethyl-1,4-diazepane

Descripción

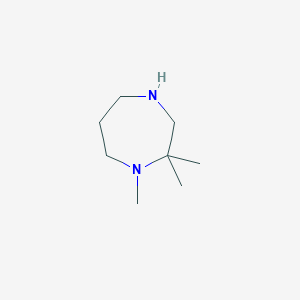

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,2-trimethyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)7-9-5-4-6-10(8)3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICVMISNXHDJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1,2,2 Trimethyl 1,4 Diazepane

Retrosynthetic Disconnection and Precursor Analysis

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 1,2,2-trimethyl-1,4-diazepane, several logical disconnections can be envisioned, primarily involving the cleavage of the C-N bonds within the diazepine (B8756704) ring.

A primary retrosynthetic approach involves the disconnection of the two C-N bonds, leading to a diamine and a dicarbonyl or a related dielectrophile. Specifically, disconnecting the N1-C7 and N4-C5 bonds suggests precursors such as N-methylethylenediamine and a three-carbon unit bearing two electrophilic centers, suitably masked. A plausible precursor for the gem-dimethyl substituted carbon would be a derivative of acetone (B3395972) or isobutyraldehyde.

Another strategic disconnection could be made at the N1-C2 and N4-C3 bonds. This approach would lead to a different set of precursors, highlighting the flexibility in synthetic design. The choice of disconnection is often guided by the availability of starting materials and the efficiency of the subsequent bond-forming reactions. amazonaws.com

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Key Precursors | Corresponding Synthons |

|---|---|---|

| Disconnection of N1-C7 and N4-C5 bonds | N-methylethylenediamine, Acetone/Isobutyraldehyde derivative | A diamine synthon and a 1,3-dielectrophile synthon |

| Disconnection of N1-C2 and N4-C3 bonds | A substituted propane-1,2-diamine and formaldehyde/acetaldehyde | A 1,2-diamine synthon and a one-carbon electrophile |

De Novo Synthesis Pathways

The construction of the this compound ring from acyclic precursors can be achieved through various synthetic routes. These pathways often involve the formation of the seven-membered ring as the key step.

Intramolecular cyclization is a common strategy for the synthesis of cyclic compounds, including 1,4-diazepanes. This typically involves the formation of two C-N bonds in a stepwise or concerted manner. One potential route to this compound could involve the reductive amination of a suitable amino-ketone precursor. For instance, the condensation of N-methylethylenediamine with a β-amino ketone bearing gem-dimethyl substitution, followed by reduction, would yield the desired diazepine.

The synthesis of substituted 1,4-diazepanes can also be achieved through the condensation of diamines with dicarbonyl compounds, followed by reduction. researchgate.net For the target molecule, the reaction of N-methylethylenediamine with a derivative of 2,2-dimethylmalondialdehyde or a related synthetic equivalent would provide a direct route to the diazepine ring, which can then be reduced to the saturated system.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. nih.gov A hypothetical MCR for the synthesis of a this compound precursor could involve the condensation of N-methylethylenediamine, an acetone derivative, and a source of a one-carbon unit.

While specific MCRs for this compound are not extensively documented, the general principles of MCRs applied to benzodiazepine (B76468) synthesis can be adapted. nih.gov For example, an Ugi-type reaction involving an amine, a ketone, an isocyanide, and a carboxylic acid could potentially be designed to generate a linear precursor that can subsequently undergo cyclization to form the diazepine ring.

Table 2: Potential De Novo Synthesis Approaches

| Reaction Type | Key Reactants | Conditions |

|---|---|---|

| Reductive Amination | N-methylethylenediamine, β-amino ketone | Reducing agent (e.g., NaBH4, H2/Pd) |

| Condensation-Reduction | N-methylethylenediamine, 2,2-dimethylmalondialdehyde derivative | Condensation followed by reduction |

| Multi-Component Reaction | N-methylethylenediamine, Acetone, Formaldehyde | Acid or base catalysis, one-pot |

Post-Synthetic Derivatization and Functionalization

Once the this compound core is synthesized, its properties can be further modified through derivatization and functionalization of the nitrogen and carbon atoms.

The secondary amine at the N4 position of this compound is a prime site for functionalization. N-alkylation can be achieved by reacting the diazepine with various alkyl halides or through reductive amination with aldehydes and ketones. This allows for the introduction of a wide range of substituents, which can modulate the steric and electronic properties of the molecule. nih.gov For instance, reaction with benzyl (B1604629) bromide in the presence of a base would yield the N-benzyl derivative.

N-acylation, the reaction with acyl chlorides or anhydrides, provides another avenue for derivatization. This introduces an amide functionality, which can alter the basicity and hydrogen bonding capabilities of the molecule. For example, treatment with acetyl chloride would yield the N-acetyl derivative.

While the carbon skeleton of this compound is relatively unreactive, modern synthetic methods allow for the functionalization of C-H bonds. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups. nih.govmdpi.com Although specific examples for this particular diazepine are scarce, palladium-catalyzed C-H activation could potentially be used to introduce substituents at specific positions on the diazepine ring, guided by the nitrogen atoms. nih.gov

Furthermore, if the synthesis is designed to include functional groups on the carbon backbone, these can be manipulated post-cyclization. For example, a precursor bearing a ketone or ester group could be carried through the synthesis and then be used for further transformations such as reduction, oxidation, or carbon-carbon bond-forming reactions.

Table 3: Post-Synthetic Modification Strategies

| Modification | Reagents | Expected Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, Base | 1,2,2,4-Tetramethyl-1,4-diazepane |

| N-Acylation | Acetyl chloride, Base | 4-Acetyl-1,2,2-trimethyl-1,4-diazepane |

| C-H Functionalization | Pd catalyst, Halogen source | Halogenated this compound |

Catalytic Advancements in this compound Synthesis

While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, significant progress has been made in the catalytic synthesis of the core 1,4-diazepane ring and its derivatives. These methodologies provide a foundation for designing potential synthetic pathways. The synthesis of this compound would likely involve the cyclization of a precursor such as 1-(ethylamino)-2-methylpropan-2-amine or the reaction of a suitably substituted diamine like 1,2-diamino-2-methylpropane (B52399) with a three-carbon synthon.

Modern catalytic approaches for related diazepine structures often focus on enhancing efficiency, yield, and selectivity. A variety of catalysts have been employed for the synthesis of substituted 1,4-diazepines and their benzo-fused analogs.

Heteropolyacids (HPAs): Keggin-type heteropolyacids have been demonstrated as highly efficient catalysts for producing 1,4-diazepine derivatives. nih.gov These catalysts possess strong Brønsted acidity, enabling them to facilitate condensation reactions under mild conditions. nih.gov Their use often results in high yields and significantly shorter reaction times compared to conventional acid catalysts. nih.gov The catalytic activity can be tuned by altering the composition of the HPA, for instance, by substituting molybdenum atoms with vanadium. nih.gov

Palladium Catalysis: Palladium-based catalysts are pivotal in modern organic synthesis for their ability to mediate a wide range of cross-coupling and cyclization reactions. mdpi.com For the synthesis of benzodiazepine cores, palladium catalysts have been used in intramolecular Buchwald-Hartwig amination reactions and in cyclizations involving π-allylpalladium intermediates. mdpi.com These methods offer a powerful means to construct the seven-membered diazepine ring with high functional group tolerance.

Other Catalytic Systems: A diverse array of other catalysts has been explored for diazepine synthesis. Nano-titania has been used as a reusable, heterogeneous catalyst, often in conjunction with microwave irradiation to accelerate reaction rates. researchgate.net Similarly, simple organic acids like oxalic acid have been employed as effective catalysts in greener solvents such as water. researchgate.net Biocatalysts, such as thiamine (B1217682) hydrochloride, represent an emerging green alternative, facilitating benzodiazepine synthesis under solvent-free conditions. mdpi.com

The table below summarizes various catalytic systems used for the synthesis of related diazepine and benzodiazepine structures, which could be adapted for the synthesis of this compound.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |

| Heteropolyacids | H₃PW₁₂O₄₀, H₃+xPMo₁₂-xVxO₄₀ | Ketimine intermediates and aldehydes | High yields, short reaction times, tunable acidity. nih.gov |

| Palladium Complexes | Pd(OAc)₂ with BINAP ligand | N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Forms seven-membered rings via intramolecular nucleophilic attack. mdpi.com |

| Nanoparticle Catalysts | Nano-titania | Diamines, diketones, and aldehydes | Reusable, efficient under microwave irradiation, excellent yields. researchgate.net |

| Organic Acid Catalysts | Oxalic Acid | Diamines, diketones, and aldehydes | Environmentally benign, effective in water. researchgate.net |

| Biocatalysts | Thiamine Hydrochloride | o-phenylenediamine and acetophenone (B1666503) derivatives | Green catalyst, solvent-free conditions, good yields. mdpi.com |

Principles of Sustainable Synthesis in Diazepane Chemistry

The principles of green chemistry are increasingly integral to the development of synthetic routes for heterocyclic compounds, including diazepanes. The goal is to design processes that are safer, more efficient, and environmentally benign. mdpi.comrasayanjournal.co.in

Atom Economy: A primary principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org Multicomponent reactions (MCRs) are an excellent example of this principle in action. MCRs, such as the Ugi four-component reaction (Ugi-4CR), allow for the rapid assembly of complex molecules like 1,4-benzodiazepines from simple starting materials in a single step. nih.gov This convergent approach minimizes waste by incorporating the majority of the atoms from the reactants into the final product. acs.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and often recycled, reducing waste. mdpi.com Heterogeneous catalysts, such as nano-titania or solid-supported reagents, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused, simplifying purification and minimizing waste streams. researchgate.netmdpi.com

Safer Solvents and Conditions: A significant portion of the waste generated in chemical synthesis comes from solvents. researchgate.net Green chemistry promotes the use of safer, environmentally benign solvents like water or ethanol (B145695), or eliminating solvents altogether (solvent-free reactions). researchgate.netresearchgate.net Furthermore, the use of alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in Microwave-assisted organic synthesis (MAOS) has been effectively used to produce diazepine derivatives with high yields in short periods. researchgate.net

Waste Prevention: The ideal synthesis prevents waste generation rather than treating it after it has been created. acs.org This can be achieved through high-yield reactions, minimizing the use of protecting groups, and employing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. nih.gov Domino processes, where a sequence of reactions occurs in one pot, are highly efficient and atom-economical, aligning perfectly with the principles of sustainable synthesis.

The following table outlines key green chemistry principles and their application in the synthesis of diazepine-related structures.

| Green Chemistry Principle | Application in Diazepane Synthesis | Benefit |

| Atom Economy | Use of Multicomponent Reactions (MCRs) like the Ugi reaction. | High efficiency, reduced waste, rapid access to molecular diversity. nih.gov |

| Catalysis | Employing reusable heterogeneous catalysts (e.g., nano-titania) or biocatalysts. | Waste reduction, easy catalyst separation and reuse, milder reaction conditions. researchgate.netmdpi.com |

| Safer Solvents | Using water as a solvent or performing reactions under solvent-free conditions. | Reduced environmental impact, lower toxicity, simplified workup. researchgate.netresearchgate.net |

| Energy Efficiency | Application of microwave irradiation or ultrasound. | Shorter reaction times, reduced energy consumption, often higher yields. mdpi.comrasayanjournal.co.in |

| Waste Prevention | Designing one-pot and domino reaction sequences. | Fewer purification steps, reduced solvent use, higher overall efficiency. |

By integrating these catalytic advancements and sustainable principles, future synthetic routes towards this compound can be designed to be not only effective but also environmentally responsible.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural elucidation of This compound is not publicly available. No research findings, data tables, or detailed analyses for the requested techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—could be located for this specific compound.

The creation of a scientifically accurate article that strictly adheres to the provided outline requires access to published experimental results. As this information could not be retrieved, it is not possible to generate the requested content on the following topics:

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,2 Trimethyl 1,4 Diazepane

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Without primary data, any attempt to detail the spectroscopic characteristics of 1,2,2-Trimethyl-1,4-diazepane would be speculative and would not meet the required standards of scientific accuracy and verifiable research findings.

Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak (M+•). The subsequent fragmentation would be dictated by the stability of the resulting carbocations and radical species.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This could result in the loss of a methyl group (CH₃•) from the C2 position, leading to a stable, resonance-stabilized cation.

Ring cleavage: The seven-membered diazepine (B8756704) ring could undergo various cleavage patterns. A common fragmentation for cyclic amines is the loss of ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆) fragments.

Loss of substituents: The trimethyl substituents could be lost as methyl radicals.

A detailed analysis of the resulting mass-to-charge ratios (m/z) of the fragment ions would allow for the piecing together of the molecule's structure. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of each fragment, further confirming the fragmentation pathways.

Hypothetical Fragmentation Data for this compound

| m/z | Proposed Fragment | Proposed Loss |

|---|---|---|

| [M]+• | [C₈H₁₈N₂]+• | - |

| [M-15]+ | [C₇H₁₅N₂]+ | •CH₃ |

| [M-29]+ | [C₆H₁₃N₂]+ | •C₂H₅ |

| [M-43]+ | [C₅H₁₁N₂]+ | •C₃H₇ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

N-H Stretch: A secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. This peak is often broad due to hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations of the diazepine ring are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

CH₂ and CH₃ Bending: Bending vibrations for methylene (CH₂) and methyl (CH₃) groups will be observed in the 1350-1480 cm⁻¹ range.

Expected FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| 2850-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1450-1480 | C-H Bend | Alkyl (CH₂) |

| 1370-1390 | C-H Bend | Alkyl (CH₃) |

| 1000-1350 | C-N Stretch | Amine |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations of the diazepine ring and the symmetric vibrations of the methyl groups. The combination of both FT-IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure

To perform SC-XRD, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to determine the arrangement of atoms in the crystal lattice. This analysis would provide the precise molecular structure, including the conformation of the seven-membered diazepine ring. Diazepine rings can adopt various conformations, such as boat, chair, or twist-boat, and SC-XRD would definitively identify the preferred conformation in the solid state.

Precision Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Anticipated Crystallographic Data for this compound

| Parameter | Expected Value Range (Å or °) | Comment |

|---|---|---|

| C-N Bond Length | 1.45 - 1.49 | Typical for single C-N bonds in amines. |

| C-C Bond Length | 1.52 - 1.55 | Typical for single C-C bonds in alkanes. |

| C-N-C Bond Angle | 108 - 112 | Reflects sp³ hybridization of nitrogen. |

| C-C-C Bond Angle | 109 - 115 | Dependent on ring conformation and steric hindrance. |

| Ring Torsion Angles | Variable | Defines the specific conformation (e.g., boat, chair) of the diazepine ring. |

Intermolecular Interactions and Crystal Lattice Organization

The study of intermolecular interactions and the crystal lattice organization of this compound would require its successful crystallization and subsequent analysis by single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of molecules within the crystal.

The key intermolecular forces that would be investigated include:

Hydrogen Bonding: The presence of a secondary amine group (N-H) in the diazepane ring suggests the potential for hydrogen bonding. In a crystal lattice, these bonds could form between the N-H group of one molecule and a nitrogen atom of an adjacent molecule, leading to the formation of chains or more complex networks that stabilize the crystal structure.

The crystal lattice organization would describe the repeating pattern of the molecules in three dimensions. The specific arrangement would be determined by the interplay of the aforementioned intermolecular forces, aiming for the most thermodynamically stable packing. However, without experimental crystallographic data for this compound, a definitive description of its crystal structure remains speculative.

Elemental Compositional Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a compound. This analysis is crucial for verifying the empirical formula of a synthesized compound like this compound.

The theoretical elemental composition of this compound (C₈H₁₈N₂) can be calculated based on its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 67.53 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 12.79 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.70 |

| Total | | | | 142.28 | 100.00 |

Experimental determination of the elemental composition would be performed using an elemental analyzer. A weighed sample of this compound would be combusted at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂). These gases would then be separated and quantified by a detector. The experimental percentages would be compared to the theoretical values to confirm the purity and identity of the compound. Currently, no published experimental CHN analysis data for this compound is available.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Conformational Dynamics and Stereochemical Aspects of 1,2,2 Trimethyl 1,4 Diazepane

Preferred Ring Conformations (e.g., Boat, Twist-Boat, Chair)

The seven-membered 1,4-diazepane ring exhibits significant conformational flexibility, capable of adopting various conformations such as boat, twist-boat, and chair forms. The substitution of three methyl groups in 1,2,2-trimethyl-1,4-diazepane introduces steric constraints that influence the preferred ring geometry. While the parent 1,4-diazepane ring often favors a chair conformation, the presence of the gem-dimethyl group at the C2 position and a methyl group at the N1 position in this compound leads to a more complex conformational landscape.

Investigation of Conformational Inversion Barriers and Dynamic Processes

The flexible nature of the 1,4-diazepane ring allows for dynamic processes such as ring inversion, where the molecule flips between different conformations. The energy barrier for this inversion is a key parameter in understanding the molecule's dynamic behavior. For 1,4-benzodiazepines, which share the seven-membered diazepine (B8756704) ring, the energy barrier for ring inversion has been calculated to be around 17.6 kcal/mol for diazepam. researchgate.net This barrier is low enough to allow for rapid interconversion at room temperature. researchgate.net

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these conformational changes and determining the energy barriers. researchgate.net While specific dynamic NMR studies on this compound were not found, the principles of conformational analysis suggest that the methyl substituents would influence the inversion barrier. The steric interactions in the transition state of the ring flip would likely be higher compared to the unsubstituted 1,4-diazepane, potentially leading to a slightly higher energy barrier for conformational inversion.

Analysis of Chiral Centers and Stereoisomeric Configurations (Enantiomers, Diastereomers)

The presence of a substituent on a nitrogen atom and a carbon atom in this compound can give rise to chirality. A carbon atom with four different substituents is a chiral center. khanacademy.org In the case of this compound, the C2 carbon is attached to two methyl groups, a nitrogen atom, and another carbon atom of the ring. If the two other groups attached to C2 are different, then C2 would be a chiral center. The N1 nitrogen atom, being substituted with a methyl group and connected to two different ring carbons, can also be a center of chirality.

Molecules with chiral centers can exist as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. youtube.com These can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). youtube.com Even without a traditional chiral carbon, the non-planar nature of the diazepine ring can lead to conformational chirality, where the molecule as a whole is chiral. researchgate.net This is observed in many 1,4-benzodiazepines, which exist as a mixture of rapidly interconverting enantiomers at room temperature. researchgate.net The synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has been achieved using chiral starting materials, highlighting the importance of stereochemistry in this class of compounds. nih.gov

Intramolecular Interactions (e.g., Pi-Stacking, Steric Effects) Influencing Conformation

The conformation of this compound is primarily governed by intramolecular interactions, with steric effects playing a dominant role. The three methyl groups introduce significant steric hindrance, which forces the seven-membered ring to adopt a conformation that minimizes these repulsive interactions. The gem-dimethyl group at the C2 position, in particular, creates a bulky substituent that will influence the puckering of the ring.

In contrast to systems with aromatic rings, pi-stacking interactions are not present in this compound. mdpi.com The conformational preference will be a balance between minimizing torsional strain (eclipsing interactions of bonds on adjacent atoms) and van der Waals strain (repulsive forces between non-bonded atoms in close proximity). The methyl groups will tend to occupy positions that are further away from each other to reduce steric clash. This often leads to a preference for pseudo-equatorial positions in chair-like or twist-boat conformations.

Structure-Conformation Relationships: Impact of Substitution Patterns

The substitution pattern on the 1,4-diazepane ring has a profound impact on its conformational preferences. The parent, unsubstituted 1,4-diazepane can readily interconvert between various low-energy conformations. However, the introduction of substituents, as in this compound, significantly alters the energy landscape of these conformations.

For example, the synthesis and analysis of various substituted 1,4-benzodiazepines have shown that the nature and position of substituents dictate the preferred conformation of the diazepine ring. chemisgroup.usmdpi.comnih.gov The presence of bulky groups can lock the ring into a specific conformation or raise the energy barrier for ring inversion. The study of a series of substituted 1,4-diazepanes revealed that the substituents' electronic and steric properties influence their biological activity, which is often linked to a specific bioactive conformation. openpharmaceuticalsciencesjournal.com Therefore, the specific arrangement of the three methyl groups in this compound is expected to result in a unique conformational preference compared to other substitution patterns on the 1,4-diazepane scaffold.

Data Tables

Table 1: Related Substituted 1,4-Diazepane Compounds and their Structural Features

| Compound Name | Key Structural Features | Reference |

| 2,2,7-Trimethyl-1-phenyl-1,4-diazepane | Trisubstituted with a phenyl group | nih.gov |

| 2,2,6-Trimethyl-1-phenyl-1,4-diazepane | Isomeric trimethyl-substituted diazepane | nih.gov |

| 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane | Disubstituted with morpholinylcarbonyl groups | nih.gov |

Table 2: Key Concepts in Conformational and Stereochemical Analysis

| Concept | Description |

| Ring Conformation | The three-dimensional shape adopted by a cyclic molecule. For 1,4-diazepane, common conformations include chair, boat, and twist-boat. |

| Conformational Inversion | The process by which a ring "flips" from one conformation to another. This is a dynamic process with an associated energy barrier. |

| Chiral Center | An atom (usually carbon) that is attached to four different groups, leading to non-superimposable mirror images (enantiomers). |

| Stereoisomers | Molecules with the same chemical formula and connectivity but a different arrangement of atoms in three-dimensional space. |

| Steric Effects | The influence of the spatial arrangement of atoms on the conformation and reactivity of a molecule, arising from repulsive forces between electron clouds. |

Computational and Theoretical Investigations of 1,2,2 Trimethyl 1,4 Diazepane

Electronic Structure and Reactivity Analysis:This part of the investigation would use the results from quantum chemical calculations to predict the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Surface Mapping:An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 1,2,2-Trimethyl-1,4-diazepane, an MEP map would highlight the electronegative nitrogen atoms as sites susceptible to electrophilic attack or hydrogen bonding.

While the principles of these computational methods are well-established and have been applied to many related diazepine (B8756704) and benzodiazepine (B76468) compounds, the specific data and research findings for this compound are not available. The scientific community awaits future studies that may explore the unique computational and electronic properties conferred by its specific substitution pattern.

Charge Distribution and Natural Bond Orbital (NBO) Investigations

Computational analysis of this compound provides significant insights into its electronic structure, stability, and reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool used to study the distribution of electron density and the interactions between orbitals within a molecule. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

In this compound, the nitrogen atoms, being more electronegative than carbon and hydrogen, are expected to have a net negative charge. The NBO analysis quantifies these partial charges, revealing the extent of electron withdrawal from the neighboring carbon and hydrogen atoms. The methyl groups attached to the diazepane ring also influence the charge distribution through inductive effects.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. For this compound, significant interactions are anticipated between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals of adjacent C-C and C-H bonds. The energy of these interactions, denoted as E(2), quantifies the stabilization resulting from electron delocalization.

Hypothetical NBO analysis results for a stable conformation of this compound are presented in the table below. This data illustrates the expected charge distribution and key donor-acceptor interactions.

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.45 |

| C2 | +0.25 |

| C3 | -0.18 |

| N4 | -0.42 |

| C5 | -0.15 |

| C6 | -0.17 |

| C7 | -0.16 |

| C(CH3 at N1) | -0.20 |

| C(CH3 at C2)a | -0.21 |

| C(CH3 at C2)b | -0.22 |

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ(C2-C3) | 2.8 |

| LP(1) N1 | σ(C7-H) | 1.5 |

| LP(1) N4 | σ(C3-C2) | 3.1 |

| LP(1) N4 | σ(C5-C6) | 2.5 |

| σ(C2-C(CH3)) | σ*(N1-C7) | 0.9 |

Elucidation of Conformational Energy Landscapes

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. The presence of methyl substituents on the ring of this compound introduces steric constraints that influence the conformational preferences and the energy landscape of the molecule. Computational methods are employed to explore the potential energy surface and identify the low-energy conformers.

Studies on related N,N-disubstituted-1,4-diazepane systems have revealed the existence of low-energy conformations characterized by a twist-boat arrangement of the diazepane ring. iucr.org For this compound, it is plausible that similar twist-boat or chair-like conformations are among the most stable structures. The gem-dimethyl group at the C2 position is expected to significantly influence the ring's puckering and the relative energies of different conformers.

A hypothetical relative energy profile for some plausible conformers of this compound is presented below. This table illustrates the energy differences that might be expected between different spatial arrangements of the molecule.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Twist-Boat 1 | 0.00 | 55.2 |

| 2 | Twist-Boat 2 | 0.50 | 25.1 |

| 3 | Chair 1 | 1.20 | 10.5 |

| 4 | Chair 2 | 1.80 | 5.8 |

| 5 | Boat | 3.50 | 3.4 |

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction pathways and the factors that control selectivity.

For instance, in reactions involving the nucleophilic nitrogen atoms of this compound, computational models can predict the preferred site of attack and the stereochemical outcome of the reaction. DFT calculations are commonly used to locate the transition state structures and intrinsic reaction coordinate (IRC) calculations can verify that the transition state connects the reactants and products.

Computational studies on the reactions of other diazepane derivatives have provided valuable insights into their reactivity. nih.gov For example, modeling has been used to understand the factors governing the regioselectivity of acylation and alkylation reactions at the nitrogen atoms. Similar approaches can be applied to this compound to predict its behavior in various chemical transformations.

A hypothetical reaction energy profile for a nucleophilic substitution reaction involving this compound is shown in the table below. This data illustrates how computational chemistry can be used to quantify the energetic barriers and thermodynamics of a reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH3I | 0.00 |

| Transition State | SN2 transition state | +15.5 |

| Intermediate | Quaternary ammonium (B1175870) iodide salt | -5.2 |

| Products | N-methylated product + HI | -10.8 |

Hirshfeld Surface Analysis and Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. It provides a three-dimensional surface around a molecule, colored according to the nature and strength of the intermolecular contacts. This analysis is particularly useful for understanding the packing of molecules in a crystal and the role of different interactions in stabilizing the crystal lattice.

For this compound, Hirshfeld surface analysis can be used to identify and quantify various intermolecular interactions, such as hydrogen bonds (if present in a protonated form or with co-crystallized molecules), van der Waals forces, and other close contacts. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions.

In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be dominated by van der Waals interactions, particularly H···H contacts, due to the abundance of hydrogen atoms in the molecule. The shape of the molecule and the disposition of the methyl groups will play a crucial role in determining the efficiency of the crystal packing.

A hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis, is presented in the table below. This illustrates the relative importance of different types of interactions in a hypothetical crystal structure.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 65.5 |

| C···H / H···C | 20.1 |

| N···H / H···N | 10.3 |

| C···C | 2.5 |

| Other | 1.6 |

Reactivity Profiles and Chemical Transformations of 1,2,2 Trimethyl 1,4 Diazepane

Nucleophilic and Electrophilic Reactions at Nitrogen Atoms

The nitrogen atoms in the 1,2,2-trimethyl-1,4-diazepane ring are key centers of reactivity, capable of participating in both nucleophilic and electrophilic reactions. The lone pair of electrons on each nitrogen atom imparts nucleophilic character, making them susceptible to attack by electrophiles. Conversely, the nitrogen atoms can also be protonated or engaged in other interactions that render them electrophilic.

Nucleophilic Reactions:

The nucleophilicity of the nitrogen atoms allows for a range of reactions, including alkylation and acylation.

Alkylation: The nitrogen atoms can be readily alkylated by reacting this compound with alkyl halides or other alkylating agents. This reaction introduces new alkyl groups onto the nitrogen atoms, modifying the steric and electronic properties of the molecule. The reaction proceeds via a standard nucleophilic substitution mechanism. nih.gov

Acylation: Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides. This reaction forms amide linkages and is a common method for introducing carbonyl functionalities into the molecule. The reactivity in acylation reactions can be influenced by the steric hindrance around the nitrogen atoms.

Electrophilic Reactions:

While less common for the nitrogen atoms themselves to act as electrophiles, their protonated forms or derivatives can undergo reactions with nucleophiles.

Protonation: The basic nature of the nitrogen atoms allows for easy protonation in the presence of acids, forming the corresponding ammonium (B1175870) salts. This is a fundamental acid-base reaction.

Formation of N-Oxides: Oxidation of the nitrogen atoms can lead to the formation of N-oxides. This transformation alters the electronic properties of the nitrogen atom and can open up new avenues for further functionalization.

Below is a table summarizing the expected outcomes of nucleophilic and electrophilic reactions at the nitrogen atoms of this compound.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide | Quaternary Ammonium Salt |

| Acylation | Acetyl Chloride | N-acylated diazepane |

| Protonation | Hydrochloric Acid | Diazepane Salt |

Functional Group Interconversions at Carbon Centers

While the nitrogen atoms are the primary sites of reactivity, the carbon centers of the this compound ring can also undergo functional group interconversions, although these reactions are generally less facile and may require specific activation.

The presence of methyl groups on the carbon backbone offers potential sites for functionalization through free-radical halogenation, followed by nucleophilic substitution. However, such reactions may lack selectivity due to the presence of multiple C-H bonds.

Oxidation of the carbon atoms adjacent to the nitrogen atoms (the α-carbons) can lead to the formation of lactams or other oxidized products. This type of reaction often requires strong oxidizing agents and can sometimes lead to ring cleavage.

Ring Expansion and Ring Contraction Reactions

Ring expansion and contraction reactions of the 1,4-diazepane system are not commonly reported for the fully saturated 1,2,2-trimethyl derivative. Such transformations typically involve the formation of carbocationic intermediates or rearrangements of specific functional groups that are not present in the parent saturated ring.

Theoretically, ring contraction could be envisioned through a process involving intramolecular cyclization followed by cleavage of a carbon-carbon bond within the seven-membered ring, though this would necessitate prior functionalization of the ring. Similarly, ring expansion would require the insertion of a carbon atom into the ring, a process that is synthetically challenging for a saturated heterocycle.

Pericyclic and Cycloaddition Reactions

Pericyclic and cycloaddition reactions are concerted processes that involve a cyclic transition state. acs.org These reactions are typically characteristic of unsaturated systems. Given that this compound is a fully saturated molecule, it does not possess the requisite π-systems to directly participate in common pericyclic or cycloaddition reactions such as the Diels-Alder reaction. pageplace.de

However, it is conceivable that derivatives of this compound, for instance, those containing double bonds within the ring or as substituents, could undergo such transformations. For example, the synthesis of 1,4-diazepines can be achieved through a [5+2] cycloaddition reaction. acs.orgchemeketa.edu This highlights that the diazepine (B8756704) ring system can be formed via cycloaddition, but the saturated parent compound is not a typical substrate for these reactions.

Transformation into Fused Polycyclic Heterocyclic Architectures

This compound can serve as a scaffold for the synthesis of more complex, fused polycyclic heterocyclic architectures. researchgate.netnih.gov This is typically achieved by first functionalizing the diazepane ring and then performing intramolecular cyclization reactions to build additional rings onto the existing seven-membered framework.

One common strategy involves the N-alkylation of the diazepane with a reagent that contains a second reactive functional group. This bifunctional reagent can then react with another part of the diazepane molecule to form a new ring. For instance, alkylation with a halo-ester followed by intramolecular amidation could lead to a bicyclic lactam.

Another approach is to utilize the existing nitrogen atoms as nucleophiles in condensation reactions with dicarbonyl compounds or their equivalents. This can lead to the formation of fused heterocyclic systems containing pyrazine, pyrimidine, or other nitrogen-containing rings. The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones is a notable example of this strategy. researchgate.netnih.govktu.edunih.gov

The table below provides hypothetical examples of transformations into fused polycyclic systems.

| Starting Material Functionalization | Cyclization Strategy | Fused Ring System Formed |

| N-alkylation with ethyl 2-chloroacetate | Intramolecular amidation | Piperazinone-fused diazepane |

| Reaction with 1,2-dicarbonyl compound | Condensation | Pyrazine-fused diazepane |

Coordination Chemistry and Ligand Design with 1,2,2 Trimethyl 1,4 Diazepane

1,2,2-Trimethyl-1,4-Diazepane as a Ligand Scaffold in Metal Complexation

This compound is a cyclic diamine that serves as a versatile N-donor ligand in coordination chemistry. The presence of two nitrogen atoms within its seven-membered ring allows it to function as a chelating ligand, typically binding to a metal center in a bidentate fashion. The trimethyl substitution on the diazepane ring introduces significant steric bulk, which plays a crucial role in influencing the stereochemistry and stability of the resulting metal complexes. This steric hindrance can dictate the coordination geometry around the metal ion and may favor the formation of specific isomers. The inherent flexibility of the seven-membered diazepane ring, which can adopt various conformations, adds another layer of complexity and control in the design of metal complexes. nih.gov The ligand backbone's structure is critical in positioning the donor nitrogen atoms in three-dimensional space, which directly affects the ligand-field strength and the electronic properties of the complex. rsc.orgsemanticscholar.org

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides: Ni(II), Cu(II), Sc, Y, La, Mn(II), Zn(II), Cd(II), Hg(II))

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure consists of dissolving the ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates) of the desired metal, such as Ni(II), Cu(II), Mn(II), Zn(II), Cd(II), or Hg(II). jchemlett.com The reaction mixture is often stirred and may require heating under reflux to facilitate complex formation. nih.gov Upon cooling or solvent evaporation, the resulting metal complex precipitates and can be isolated by filtration, washed, and dried. nih.gov

For instance, a similar procedure has been successfully employed for the synthesis of a manganese(I) tricarbonyl complex using a related diazepine (B8756704) ligand, 6-amino-6-methylperhydro-1,4-diazepine. scielo.br In this case, the ligand was reacted with a manganese precursor to yield the final complex, which was suitable for single-crystal X-ray analysis. scielo.br The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques to confirm their composition and structure. These methods include elemental analysis, molar conductance measurements, magnetic susceptibility, and various spectroscopic techniques detailed in the following sections. ekb.egnih.gov

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes incorporating this compound is heavily reliant on a suite of spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the diazepane ligand to the metal ion. A key indicator is the shift of the N-H stretching vibration bands to a lower energy region in the complex's spectrum compared to the free ligand, which signifies the involvement of the nitrogen atoms in bonding with the metal. scielo.brmdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic structure of the metal complexes. The d-d transitions of the metal ion and charge-transfer bands are observed in the UV-Vis spectrum, and their position and intensity are characteristic of the coordination geometry and the ligand field strength. rsc.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. mdpi.com NMR can confirm the ligand's structure within the complex and provide information about the symmetry of the complex. Furthermore, it can be used to study conformational isomers that may exist in solution. rsc.orgsemanticscholar.org

| Technique | Typical Observation | Information Gained | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in N-H and C-N stretching frequencies upon complexation. | Confirmation of N-donor coordination to the metal center. | scielo.br |

| UV-Vis Spectroscopy | Absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT). | Elucidation of coordination geometry and electronic properties. | rsc.orgsemanticscholar.org |

| NMR Spectroscopy | Shifts in proton and carbon signals of the ligand; potential for multiple sets of signals. | Confirmation of ligand structure in the complex; identification of conformational isomers in solution. | rsc.orgsemanticscholar.orgsurrey.ac.uk |

| Mass Spectrometry | Molecular ion peak corresponding to the complex's formula weight. | Determination of molecular formula and stoichiometry. | rsc.orgresearchgate.net |

For example, X-ray analysis of a related manganese(I) complex with 6-amino-6-methylperhydro-1,4-diazepine revealed a distorted octahedral geometry. scielo.br The study provided precise Mn-N and Mn-C bond distances, showing that the Mn-N bonds within the chelate ring were of varying lengths, reflecting the steric and electronic constraints of the ligand. scielo.br Such studies are crucial for understanding the subtle structural details that govern the properties and reactivity of these complexes.

Elucidation of Coordination Geometries and Stereochemical Configurations in Complexes

The coordination geometry of metal complexes with this compound is largely dictated by the nature of the metal ion, the presence of other co-ligands, and the steric demands of the diazepane ligand itself. Common geometries include four-coordinate square planar or tetrahedral, and six-coordinate octahedral configurations. surrey.ac.ukchemrevlett.com

In the case of a manganese(I) complex with a similar diazepine ligand, a distorted octahedral geometry was observed, with the diazepine coordinating in a facial mode. scielo.br The distortion from a perfect octahedron arises from the constraints imposed by the ligand's bite angle and the steric interactions between the methyl groups and other parts of the coordination sphere. The N-Mn-N bond angles within the chelate ring deviate significantly from the ideal 90°, highlighting the structural constraints of the seven-membered ring. scielo.br The stereochemical configuration is also a key aspect, as the chiral nature of the substituted diazepane can lead to the formation of different diastereomers.

| Parameter | Value | Significance |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | Indicates a six-coordinate metal center. |

| Mn-N1 Bond Length | 2.068(3) Å | Shows variation in metal-ligand bond distances due to electronic and steric effects. |

| Mn-N2 Bond Length | 2.097(3) Å | |

| Mn-N3 Bond Length | 2.098(3) Å | |

| Coordination Mode | Facial | Describes the arrangement of the three nitrogen donor atoms on one face of the octahedron. |

Exploration of Potential Biological and Medicinal Chemistry Relevance Mechanistic and Design Principles

Evaluation of 1,2,2-Trimethyl-1,4-Diazepane as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The diazepine (B8756704) nucleus, particularly in the form of benzodiazepines, is considered a classic example of a privileged structure. nih.govnih.gov This versatility stems from its three-dimensional shape and the ability to introduce diverse substituents at various positions, allowing for the fine-tuning of pharmacological properties.

The 1,4-diazepane moiety is present in numerous biologically active compounds, including those with applications as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. nih.gov Its conformational flexibility allows it to adopt various shapes to fit into different binding pockets. The presence of two nitrogen atoms provides sites for hydrogen bonding and for introducing substituents that can modulate solubility, metabolic stability, and target affinity. Therefore, the this compound structure, containing the core 1,4-diazepane ring, can be considered a potentially valuable scaffold for the development of new therapeutic agents targeting a wide range of biological systems. nih.govnih.gov

Rational Design Principles for Molecular Interaction with Biological Targets (e.g., S4 Aryl-Binding Domain Interactions)

Rational drug design involves creating molecules that are complementary in shape and chemical properties to a specific biological target. A notable example involving the 1,4-diazepane scaffold is the design of inhibitors for Factor Xa (fXa), a key enzyme in the blood coagulation cascade. nih.govwikipedia.org

In the design of novel fXa inhibitors, the 1,4-diazepane moiety was specifically engineered to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov The S4 pocket is a deep, hydrophobic cavity, and the diazepine ring can be substituted with appropriate aryl groups to achieve a strong and selective interaction. The design process often involves:

Target Analysis: Utilizing X-ray crystallography and molecular modeling to understand the three-dimensional structure of the target's active site. nih.gov

Scaffold Hopping: Replacing a known binding element with a novel scaffold, like the 1,4-diazepane ring, that maintains or improves the key binding interactions.

Side-Chain Optimization: Modifying substituents on the scaffold to enhance properties such as potency, selectivity, permeability, and metabolic stability. nih.gov

For instance, in a series of fXa inhibitors, the 1,4-diazepane ring served as a central scaffold. By attaching specific chemical groups, researchers could optimize the molecule's fit within the S4 pocket, leading to potent and selective inhibition. One such derivative, compound YM-96765, demonstrated a high inhibitory activity with an IC50 value of 6.8 nM. nih.gov

Structure-Activity Relationship (SAR) Investigations in Ligand Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. For diazepine-containing structures, extensive SAR studies have been conducted, particularly for the 1,4-benzodiazepine (B1214927) class, which are well-known for their anxiolytic and anticonvulsant properties. chemisgroup.usresearchgate.net

Key SAR findings for benzodiazepine (B76468) derivatives, which can provide insights for other diazepine scaffolds, include:

Ring A (Benzene Ring): An electron-withdrawing substituent at position 7 (e.g., a halogen or nitro group) is generally required for high activity. mespharmacy.org

Ring B (Diazepine Ring): A proton-accepting group, like a carbonyl oxygen at position 2, is often necessary for binding to the receptor. mespharmacy.org The presence of a methyl group at the N1 position can also influence activity.

Ring C (Phenyl Ring at Position 5): An aromatic or heteroaromatic ring at this position is important for activity. Substituents on this ring, particularly at the ortho or di-ortho positions, can enhance potency. researchgate.netresearchgate.net

Position 3: Modifications at this position can significantly affect the duration of action and metabolic profile.

These principles highlight how the diazepine scaffold can be systematically modified to tune its interaction with biological targets like the GABA-A receptor. The goal is often to discover ligands with a narrower spectrum of activity to minimize side effects. chemisgroup.us

Table 1: Summary of General Structure-Activity Relationships for 1,4-Benzodiazepine Derivatives This table is generated based on data from multiple sources and represents general trends.

| Position of Substitution | Effect on Activity | References |

|---|---|---|

| Ring A: Position 7 | Electron-withdrawing groups (e.g., Cl, NO2) enhance anxiolytic/anticonvulsant activity. | chemisgroup.usmespharmacy.org |

| Ring B: Position 1 | Small alkyl groups (e.g., -CH3) can increase potency. | chemisgroup.us |

| Ring B: Position 2 | A carbonyl group (C=O) is generally required for receptor binding. | mespharmacy.org |

| Ring B: Position 3 | Hydroxyl or carboxyl groups can lead to faster metabolism and shorter duration of action. | researchgate.net |

| Ring C: Position 5 | Phenyl ring is optimal; substitution at the 2' or 2',6' positions can increase activity. | researchgate.netresearchgate.net |

Mechanistic Studies of Enzyme Inhibition (e.g., Factor Xa, Myeloperoxidase)

The 1,4-diazepane scaffold has been successfully incorporated into potent enzyme inhibitors, most notably targeting Factor Xa (fXa).

Factor Xa Inhibition: Factor Xa is a trypsin-like serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. nih.govdrugs.com Inhibiting fXa is a key strategy for developing anticoagulants to treat and prevent thromboembolic disorders. wikipedia.orgclevelandclinic.org Direct fXa inhibitors containing a 1,4-diazepane moiety function by binding directly to the enzyme's active site, blocking its ability to participate in the clotting process. nih.govdrugs.com

The mechanism of inhibition involves specific molecular interactions:

The 1,4-diazepane ring, often carrying a basic functional group, acts as a key structural element that fits into the S4 binding pocket of the fXa enzyme. nih.gov

Other parts of the molecule are designed to form hydrogen bonds and hydrophobic interactions with other key residues in the active site (e.g., the S1 pocket).

This targeted binding prevents the amplification of the coagulation cascade, effectively inhibiting thrombus formation. nih.gov

Table 2: Examples of 1,4-Diazepane Derivatives as Factor Xa Inhibitors

| Compound | Target | IC50 (nM) | Key Mechanistic Feature | Reference |

|---|

In Vitro Antimicrobial and Antifungal Activity Studies (mechanistic focus)

While the primary focus of diazepine research has been on CNS targets, some studies have explored the antimicrobial and antifungal potential of related heterocyclic structures. For instance, derivatives of 1,2-diazepine and 1,2,4-triazine (B1199460) have shown promising activity against various bacterial strains. researchgate.netbiointerfaceresearch.com

In one study, a series of novel 1,2-diazepine derivatives were synthesized and evaluated for their antibacterial properties. biointerfaceresearch.com The results indicated that compounds containing the 1,2-diazepine ring exhibited significant antimicrobial activity, possibly due to the inherent properties of this heterocyclic system. biointerfaceresearch.com

Similarly, derivatives of 1,2,4-triazoles, which are also nitrogen-containing heterocycles, have been extensively investigated as antimicrobial and antifungal agents. nih.govresearchgate.netnih.gov These compounds often work by inhibiting key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. ekb.eg The disruption of the cell membrane leads to fungal cell death.

Table 3: Antimicrobial Activity of Representative Diazepine and Triazole Derivatives This table presents data on related heterocyclic structures to illustrate potential antimicrobial applications.

| Compound Class | Organism | Activity | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| 1,2-Diazepine derivatives | Various bacteria | Significant inhibition | The presence of the diazepine ring contributes to activity. | biointerfaceresearch.com |

| 1,2,4-Triazole derivatives | Staphylococcus aureus | Strong antibacterial activity | Not specified, but likely involves disruption of essential cellular processes. | nih.gov |

| 1,2,4-Triazole derivatives | Microsporum gypseum | Strong antifungal activity, superior to ketoconazole (B1673606) in some cases. | Not specified, but azoles typically inhibit ergosterol synthesis. | nih.gov |

Investigating Anticonvulsant and Anxiolytic Potential at a Mechanistic Level

The anticonvulsant and anxiolytic properties of diazepine-based compounds are mechanistically linked to their modulation of the GABA-A receptor. nih.gov An imbalance between excitatory (e.g., glutamate) and inhibitory (GABA) neurotransmission is implicated in both anxiety and seizure disorders. nih.gov

By enhancing GABAergic inhibition, compounds acting on the benzodiazepine site of the GABA-A receptor can restore this balance. researchgate.net

Anticonvulsant Action: In epilepsy models, such as those using the chemoconvulsant pentylenetetrazole (PTZ), benzodiazepines are highly effective. PTZ is a non-competitive GABA-A receptor antagonist. By potentiating the effect of endogenous GABA, benzodiazepine-like compounds can counteract the effects of PTZ and prevent the generation and spread of seizure activity. nih.govphcogj.com

Anxiolytic Action: The anxiolytic effect is thought to be mediated by the modulation of GABA-A receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. The enhanced inhibition in these circuits leads to a reduction in anxiety. mdpi.com

Research into novel benzodiazepine derivatives aims to separate these desired effects from unwanted side effects like sedation and tolerance. nih.gov This involves designing molecules that show selectivity for specific GABA-A receptor subtypes associated with anxiolysis and anticonvulsant activity, without strongly affecting those linked to sedation. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for producing 1,2,2-Trimethyl-1,4-diazepane with high purity?

- Methodological Answer : The synthesis of this compound can be approached via alkylation of 1,4-diazepane using methyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride or potassium carbonate). This reaction typically occurs in aprotic solvents (e.g., DMF or THF) under reflux conditions . Post-synthesis, purification via column chromatography (silica gel or alumina, using chloroform/methanol gradients) is critical to isolate the product from unreacted starting materials or byproducts. Industrial-scale synthesis may employ continuous flow reactors for enhanced yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the methyl groups (singlets at ~1.2–1.5 ppm for equatorial/axial methyls) and diazepane ring protons (multiplet splitting for N-CH and CH-CH groups). C NMR resolves quaternary carbons and methyl substituents .

- IR : Stretching frequencies for C-N (1100–1250 cm) and C-H in methyl groups (2850–2960 cm) confirm functional groups. Comparison with computational IR spectra (DFT-based) enhances accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among 1,4-diazepane analogs?

- Methodological Answer : Contradictions in biological data (e.g., varying receptor binding affinities) can be addressed through systematic SAR by:

Substituent Variation : Synthesizing analogs with methyl groups at different positions (e.g., 1,3,3-trimethyl vs. 1,2,2-trimethyl) to assess steric/electronic effects.

Pharmacophore Mapping : Using molecular docking (AutoDock, Schrödinger) to compare binding poses of analogs at target sites (e.g., GABA receptors) .

Data Normalization : Controlling experimental variables (e.g., cell lines, assay pH) to isolate substituent-driven effects. For example, fluorobenzyl-substituted diazepanes show position-dependent activity shifts due to electronic effects .

Q. What computational strategies (DFT, MD) predict the reactivity and solvation dynamics of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., water, DMSO) using AMBER or CHARMM force fields to study conformational flexibility and solvent interactions. This predicts stability in biological matrices .

Q. How do steric effects from methyl groups influence the compound’s pharmacokinetic properties (e.g., membrane permeability)?

- Methodological Answer :

- LogP Measurement : Compare experimental LogP (via shake-flask method) with computational predictions (e.g., XLogP3) to assess lipophilicity. Methyl groups increase hydrophobicity, enhancing blood-brain barrier penetration .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to quantify intestinal absorption. Steric hindrance from 2,2-dimethyl groups may reduce passive diffusion vs. mono-substituted analogs .

Data Contradiction Analysis

Q. How to address conflicting reports on the enzymatic inhibition potency of 1,4-diazepane derivatives?

- Methodological Answer : Conflicting data (e.g., IC variability) may arise from assay conditions or impurity interference. Resolve via:

Reproducibility Checks : Repeating assays with HPLC-purified compounds (≥95% purity) under standardized conditions (pH 7.4, 37°C) .

Enzyme Kinetics : Perform Michaelis-Menten analysis to differentiate competitive vs. non-competitive inhibition mechanisms. For example, 1,4-diazepanes with bulkier substituents show non-competitive inhibition due to allosteric binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.